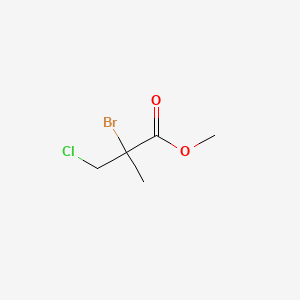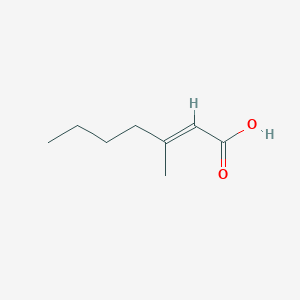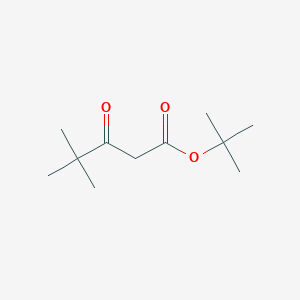
tert-Butyl 4,4-dimethyl-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl pivaloylacetate can be synthesized through the transesterification of β-keto esters. This process involves the reaction of ethyl acetoacetate with tert-butyl alcohol in the presence of a catalyst . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods: In industrial settings, tert-butyl pivaloylacetate is produced using similar transesterification methods but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl pivaloylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters.
Applications De Recherche Scientifique
tert-Butyl pivaloylacetate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tert-butyl pivaloylacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of both electrophilic and nucleophilic sites allows it to participate in a wide range of reactions, including transesterification, oxidation, and reduction . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
tert-Butyl acetate: Similar in structure but lacks the β-keto functionality.
Ethyl acetoacetate: Similar β-keto ester but with an ethyl group instead of a tert-butyl group.
Methyl acetoacetate: Another β-keto ester with a methyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl pivaloylacetate is unique due to its tert-butyl group, which provides steric hindrance and affects the reactivity and stability of the compound. This makes it particularly useful in reactions where selective transesterification is required .
Propriétés
Numéro CAS |
61540-31-6 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
tert-butyl 4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C11H20O3/c1-10(2,3)8(12)7-9(13)14-11(4,5)6/h7H2,1-6H3 |
Clé InChI |
MUANAHPVXYEGEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


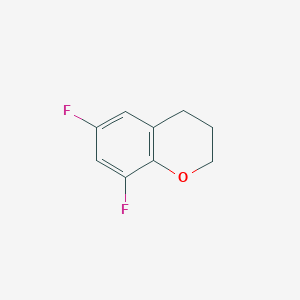
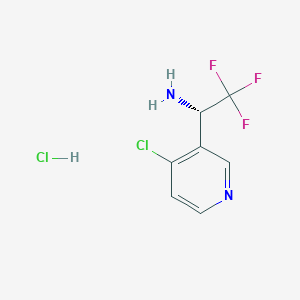
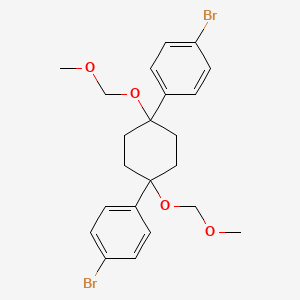

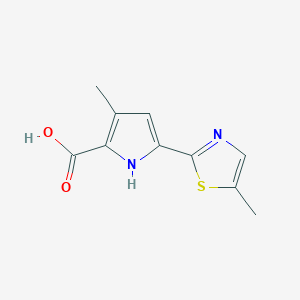
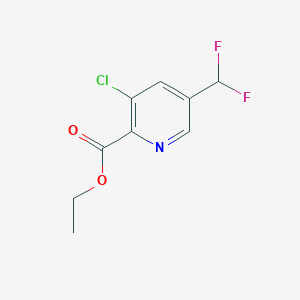
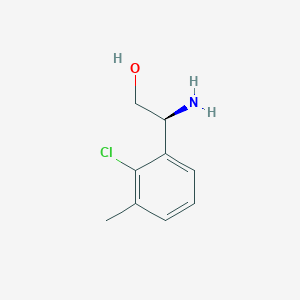
![(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031263.png)
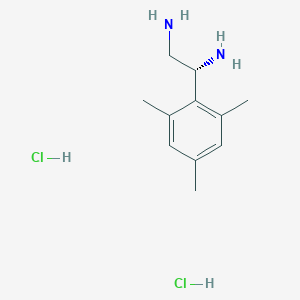
![1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl](/img/structure/B13031270.png)
![tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13031273.png)
